molecular formula C17H28N2S B14459284 Piperidine, 1-(3-(N-(2-ethylthiophenyl)-N-methylamino)propyl)- CAS No. 73790-77-9

Piperidine, 1-(3-(N-(2-ethylthiophenyl)-N-methylamino)propyl)-

Cat. No.: B14459284
CAS No.: 73790-77-9
M. Wt: 292.5 g/mol
InChI Key: QFTAVWLZUWVDQK-UHFFFAOYSA-N
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Description

Piperidine, 1-(3-(N-(2-ethylthiophenyl)-N-methylamino)propyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing piperidine derivatives is through the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

For the specific compound Piperidine, 1-(3-(N-(2-ethylthiophenyl)-N-methylamino)propyl)-, the synthetic route may involve the following steps:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the 2-ethylthiophenyl group via nucleophilic substitution reactions.
  • Methylation of the amino group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired products. Catalysts such as palladium or platinum on carbon are commonly employed in these processes to facilitate the hydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions

Piperidine derivatives can undergo various types of chemical reactions, including:

    Oxidation: Piperidine derivatives can be oxidized to form piperidinones or other oxidized products.

    Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives can yield piperidinones, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of piperidine derivatives with different properties and applications.

Comparison with Similar Compounds

Piperidine derivatives can be compared with other nitrogen-containing heterocycles, such as:

The uniqueness of Piperidine, 1-(3-(N-(2-ethylthiophenyl)-N-methylamino)propyl)- lies in its specific substituents, which can impart unique chemical and biological properties compared to other piperidine derivatives.

Properties

CAS No.

73790-77-9

Molecular Formula

C17H28N2S

Molecular Weight

292.5 g/mol

IUPAC Name

2-ethylsulfanyl-N-methyl-N-(3-piperidin-1-ylpropyl)aniline

InChI

InChI=1S/C17H28N2S/c1-3-20-17-11-6-5-10-16(17)18(2)12-9-15-19-13-7-4-8-14-19/h5-6,10-11H,3-4,7-9,12-15H2,1-2H3

InChI Key

QFTAVWLZUWVDQK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1N(C)CCCN2CCCCC2

Origin of Product

United States

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